molecular formula C18H14ClN5O2S B233955 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

Cat. No. B233955
M. Wt: 399.9 g/mol
InChI Key: WHTZEZRYCVSIBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects. In

Scientific Research Applications

2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been studied for its potential applications in various scientific research fields. Some of the most common applications include:
1. Cancer Research: This compound has been investigated for its potential anticancer properties. Studies have shown that it can inhibit the growth of cancer cells and induce apoptosis.
2. Neurodegenerative Diseases: This compound has been studied for its potential neuroprotective effects. It has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
3. Infectious Diseases: This compound has also been studied for its potential antimicrobial properties. Studies have shown that it can inhibit the growth of bacteria and fungi.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is not fully understood. However, studies have shown that it can interact with various proteins and enzymes in the body, including DNA, RNA, and enzymes involved in cell signaling pathways. It has also been shown to modulate the immune system and inhibit inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide have been extensively studied. Some of the most common effects include:
1. Anticancer Effects: This compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
2. Neuroprotective Effects: This compound has been shown to protect neurons from oxidative stress and prevent neuroinflammation.
3. Antimicrobial Effects: This compound has been shown to inhibit the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

There are several advantages and limitations associated with using 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide in lab experiments. Some of the advantages include its potential anticancer, neuroprotective, and antimicrobial properties. However, some of the limitations include its unknown mechanism of action and potential toxicity.

Future Directions

There are several future directions for research on 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide. Some of the most promising directions include:
1. Investigating its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases.
2. Studying its mechanism of action to better understand its biochemical and physiological effects.
3. Exploring its potential as a drug delivery system for targeted therapies.
4. Investigating its potential as a diagnostic tool for various diseases.
Conclusion:
In conclusion, 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound in various scientific research fields.

Synthesis Methods

The synthesis of 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide has been reported in several studies. One of the most common methods involves the reaction of 2-chlorophenol with 4-(1,2,4-triazol-3-yl)benzaldehyde to form 2-(2-chlorophenoxy)-N-(4-(1,2,4-triazol-3-yl)benzyl)acetamide. This intermediate is then reacted with thiourea to form the final product, 2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide.

properties

Product Name

2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylbenzyl)acetamide

Molecular Formula

C18H14ClN5O2S

Molecular Weight

399.9 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C18H14ClN5O2S/c19-14-3-1-2-4-15(14)26-10-16(25)20-9-12-5-7-13(8-6-12)17-23-24-11-21-22-18(24)27-17/h1-8,11H,9-10H2,(H,20,25)

InChI Key

WHTZEZRYCVSIBX-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3)Cl

Origin of Product

United States

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